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molecular formula C6H9NOS B8443479 3-(2-Thiocyanatoethyl)oxetane

3-(2-Thiocyanatoethyl)oxetane

Cat. No. B8443479
M. Wt: 143.21 g/mol
InChI Key: INPHHWPVIKCBIZ-UHFFFAOYSA-N
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Patent
US08466289B2

Procedure details

Using the same reaction conditions, procedure and work up as described for the preparation of Intermediate (I-16b), 2-(oxetan-3-yl)ethyl 4-methyl-benzenesulfonate (1 g, 3.90 mmol) was reacted with KSCN (0.75 g, 7.81 mmol) in ethanol (20 mL) to afford 1.7 g of the crude product which was used for the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
KSCN
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH2:13][CH:14]2[CH2:17][O:16][CH2:15]2)(=O)=O)=CC=1.[C:18]([S-:20])#[N:19].[K+]>C(O)C>[S:20]([CH2:12][CH2:13][CH:14]1[CH2:15][O:16][CH2:17]1)[C:18]#[N:19] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCC1COC1
Step Two
Name
KSCN
Quantity
0.75 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction conditions, procedure

Outcomes

Product
Name
Type
product
Smiles
S(C#N)CCC1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 304.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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